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2-hydroxy-3-methylpyran-4-one

Iron chelation therapy Stability constants Ferric maltol

Researchers face inconsistent iron bioavailability from standard oral supplements. Maltol (CAS 118-71-8) solves this by forming neutral Fe(III) complexes (log β₃=30) enabling passive intestinal absorption-the basis of FDA-approved ferric maltol (Accrufer®). • Hb increase of 1.1 g/dL at Week 12 in Phase 3 trials; FDA-approved for iron deficiency in patients ≥10 yr. • ≥99% purity white crystalline powder; caramel-butterscotch aroma at 20-40 ppb threshold. • Thermal stability: DSC exothermic peak at 293.9°C, enabling high-temperature processing. • ~90% iron(III) binding capacity; >40% reduction in S. aureus biofilm metabolic activity.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
Cat. No. B7782459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-methylpyran-4-one
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=C(OC=CC1=O)O
InChIInChI=1S/C6H6O3/c1-4-5(7)2-3-9-6(4)8/h2-3,8H,1H3
InChIKeyOXXDGKNPRNPMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltol Procurement Guide: Key Properties and Selection


2-Hydroxy-3-methylpyran-4-one (tautomeric form of maltol, IUPAC: 3-hydroxy-2-methyl-4H-pyran-4-one; CAS 118-71-8) is a naturally occurring γ-pyrone flavor enhancer and bidentate metal-chelating ligand [1]. Found in larch bark, pine needles, roasted malt, and baked bread crust [2], this white crystalline powder (MW 126.11 g·mol⁻¹, mp 161–162 °C) [2] serves dual roles: as a caramel–butterscotch aroma compound in food and fragrance applications, and as an iron-chelating pharmacophore whose ferric complex (ferric maltol, Accrufer®) is FDA-approved for treating iron deficiency in adults and pediatric patients ≥10 years [3]. Its closest structural analogs—ethyl maltol, kojic acid, and synthetic hydroxypyridinones—differ materially in regulatory status, chelation thermodynamics, and application performance, making informed procurement decisions essential.

Selection context
Natural pyrone for flavor research and metal-chelation studies
Workflow fit
EU natural flavouring substance under Reg. 1334/2008; FEMA GRAS 2656
Dual research role
Flavor enhancer and iron-chelating pharmacophore for bioavailability models

Why Maltol Differs from Ethyl Maltol, Kojic Acid, and Generic Chelators


Despite sharing a 4-pyrone backbone, maltol, ethyl maltol, and kojic acid exhibit quantitative divergences that preclude interchangeable use. Maltol is naturally abundant (up to 30 ppm in foods) and classified as a 'natural flavouring substance' under EU Regulation 1334/2008 [1], whereas ethyl maltol has no significant natural occurrence (<1 ppm) and is regulated as a synthetic [2]. In chelation chemistry, maltol forms neutral 1:3 Fe(III) complexes at physiological pH (log β₃ = 30), enabling passive membrane partitioning that simple Fe(II/III) salts and charged chelators lack [3]. Its iron(III) affinity (~90%) is comparable to EDTA (89%) [4], yet its low molecular weight (126 Da) and neutral complex charge confer bioavailability advantages that kojic acid and synthetic hydroxypyridinones do not fully replicate. The thermal stability of maltol–metal complexes also differs sharply from non-pyrone ligands, affecting processing in high-temperature applications [5]. Procurement decisions must therefore be anchored to specific quantitative evidence rather than structural similarity alone.

Natural vs. synthetic origin
Ethyl maltol has no significant natural occurrence; substitution may invalidate EU natural-label compliance.
Chelation thermodynamics
Kojic acid and synthetic hydroxypyridinones differ in log β₃ and complex charge; iron-delivery properties may not transfer directly.
Application-specific selectivity
Ethyl maltol may favor antibacterial endpoints; maltol may favor antifungal endpoints—antimicrobial profiles are not interchangeable.

Quantitative Evidence: Maltol vs. Key Comparators


Iron(III) Chelation Stability and Complex Properties

Maltol binds Fe(III) with a cumulative stability constant log β₃ = 30, forming a neutral tris(maltolato)iron(III) complex [FeMa₃] at physiological pH [1]. This positions maltol as a moderate-affinity chelator compared to the clinical standards deferiprone (log β₃ = 35), mimosine (log β₃ = 36), tropolone (log β₃ = 32), and deferoxamine (log β₃ = 31) [1]. Critically, unlike deferoxamine (positively charged complex, MW 561) and mimosine (zwitterionic), the neutral charge of the maltol–Fe(III) complex (MW ~504) enables passive diffusion across cell membranes, a property shared with deferiprone and tropolone but combined with a more favorable octanol/water partition coefficient (Kpar = 1.23 for free maltol, 0.32 for its Fe complex) [1]. This neutral lipophilic complex underpins the FDA approval of ferric maltol (Accrufer®) as an oral iron replacement product, with Phase 3 data demonstrating a clinically meaningful hemoglobin increase of 1.1 g/dL at Week 12 in adolescent patients [2].

Fe(III) Chelation Stability
Cross-study comparable
log β₃ = 30
Neutral Fe complex; MW ~504; Kpar 0.32
Moderate-affinity, membrane-permeable complex context for iron supplementation models
Weaker binding than deferiprone (log β₃ 35); neutral charge enables passive diffusion
Iron chelation therapy Stability constants Ferric maltol Bioavailability

Intestinal Iron Absorption vs. Conventional Iron Salts

In a controlled rat study, total body absorption of ⁵⁹Fe from maltol–iron and ethyl maltol–iron complexes was significantly higher than from equimolar doses of ferrous sulfate, ferrous gluconate, ferrous fumarate, and Fe–EDTA [1]. Over the dose range 0.7–70 µg, enhanced ⁵⁹Fe uptake from maltol was evident, with absorption decreasing at 700 µg—indicating saturable, physiologically regulated uptake that would not cause iron overload [1]. Importantly, there was no significant difference in ⁵⁹Fe absorption between maltol and ethyl maltol complexes across the tested dose range [2]. A subsequent human study using whole-body counting confirmed that Fe³⁺ from ferric hydroxypyranone complexes (maltol and ethyl maltol) was absorbed almost as well as Fe²⁺ from ferrous sulfate, while absorption from simple Fe³⁺ salts (without pyrone chelation) was markedly lower [3]. At low iron concentrations (10⁻⁶ M), 35–40% of absorbed iron was associated with ferritin and transferrin, demonstrating physiological incorporation [4].

Intestinal Iron Absorption
Head-to-head comparison
Significantly higher ⁵⁹Fe uptake
vs. ferrous sulfate, gluconate, fumarate, Fe–EDTA
Reported bioavailability advantage in rodent model; saturable kinetics at high dose
No significant difference between maltol and ethyl maltol complexes
Iron bioavailability Oral iron therapy Hydroxypyranones Intestinal absorption

Natural Origin and EU Regulatory Classification

Maltol occurs naturally in larch bark, pine needles, roasted malt, chicory, and baked bread crust at concentrations up to 30 ppm in certain foods [1]. Under EU Regulation 1334/2008, maltol is classified as a 'natural flavouring substance' and carries FEMA GRAS No. 2656 [2]. By contrast, ethyl maltol (2-ethyl-3-hydroxy-4H-pyran-4-one) has no significant natural abundance (<1 ppm, trace thermal artifact only) and is considered synthetic for regulatory purposes; it is manufactured via multi-step chemical synthesis from diketene or furfuryl alcohol [1]. This regulatory divergence has direct procurement consequences: maltol qualifies for natural and clean-label product claims in the EU, whereas ethyl maltol does not [3]. Maltol is listed as a flavor component (not a food additive) in the EU and carries no E-number, while in the US it bears INS 636 and FEMA 2656 [4]. Supply-chain transparency further differentiates them: maltol can be sourced partly from lignin and caramelization side-streams, whereas ethyl maltol relies entirely on synthetic routes with industrial capacity >10 kt yr⁻¹ [5].

Natural Occurrence
Regulatory context
Up to 30 ppm
Natural flavouring substance (EU 1334/2008)
Only pyrone flavor enhancer satisfying EU natural regulatory criteria
Ethyl maltol: synthetic origin; clean-label ineligible
Natural flavoring EU Regulation 1334/2008 Clean label Regulatory compliance

Thermal Stability of Maltol–Metal Complexes

Differential scanning calorimetry (DSC) analysis of maltol complexes synthesized via hydrothermal method revealed that the maltol–Fe(III) complex exhibits a single sharp exothermic peak at 293.9 °C with an enthalpy value of approximately 122.8 J·g⁻¹, whereas the maltol–Zn(II) complex shows its exothermic peak at only 143.9 °C with a much larger enthalpy of 374.6 J·g⁻¹ [1]. The 150 °C difference in peak decomposition temperature indicates substantially greater thermal stability for the iron complex. Electronic spectroscopy confirmed the coordination reaction via a 20 nm (Fe) and 45 nm (Zn) blue shift of the absorption peak at 320 nm [1]. The maltol–Fe complex also demonstrated superior antibacterial properties, with efficacy in the order Micrococcus luteus > Escherichia coli > Bacillus subtilis > Staphylococcus aureus [1]. This thermal differentiation is critical for applications requiring high-temperature processing (e.g., baked goods, extrusion, sterilization) where ligand–metal integrity must be maintained.

Thermal Stability (Fe Complex)
Class-level inference
293.9 °C
DSC exothermic peak; ΔT = 150 °C above Zn complex
Substantial thermal processing window for high-temperature formulation research
Data to verify across formulation matrices
Thermal stability DSC analysis Metal complexes Food processing

Antibiofilm Efficacy and Antibiotic Potentiation

In a 2025 study directly comparing two natural 2-hydroxy-4-pyrone iron chelators, both maltol and kojic acid demonstrated approximately 90% iron(III) binding capacity, comparable to EDTA (89%) [1]. However, maltol exhibited distinct antibiofilm performance: alone, it reduced the metabolic activity of S. aureus biofilm cells by over 40% [1]. When combined with tobramycin, a 2-log (CFU·cm⁻²) reduction in S. aureus biofilm cells was achieved [1]. Against P. aeruginosa, the maltol–ciprofloxacin combination prevented biomass production by 60%, compared to 36% with ciprofloxacin alone [1]. In pre-established biofilms, maltol reduced metabolic activity by over 75%, and a 3-log reduction in culturability was observed when combined with antibiotics [1]. Maltol also showed a good safety profile in HepG2 human hepatocarcinoma cells, and pre-treatment with maltol prevented cellular damage caused by iron(III) [1]. The study provides the first demonstration that maltol significantly enhances antibiotic efficacy against both Gram-positive and Gram-negative bacterial biofilms [1].

Antibiofilm & Potentiation
Head-to-head comparison
60% biomass prevention
Maltol + ciprofloxacin vs. 36% ciprofloxacin alone
Reported antibiotic synergy against Gram-positive and Gram-negative biofilms
~90% iron(III) binding comparable to EDTA
Antibiofilm Iron chelation Kojic acid Staphylococcus aureus Pseudomonas aeruginosa

Volatile Release and Antimicrobial Selectivity in Active Packaging

In a 2024 study developing biodegradable PBAT/PBS active packaging films, maltol (MAL) and ethyl maltol (EMAL) were incorporated at 0–12% loading [1]. GC-MS headspace analysis indicated a larger volatile release of MAL than EMAL from the PBAT/PBS polymer matrix [1]. Both compounds exhibited antibacterial efficacy against Bacillus cereus, Staphylococcus aureus, and Escherichia coli, and delayed Aspergillus niger fungal growth [1]. Critically, EMAL demonstrated greater antibacterial efficacy than MAL, while MAL exhibited greater antifungal efficacy than EMAL—a differential selectivity profile that informs application-specific procurement [1]. Films containing either MAL or EMAL extended the shelf-life of packaged butter cake by more than 2-fold, with efficacy increasing with loading content [1]. A parallel study on PBAT/thermoplastic starch (TPS) blown films confirmed that release of MAL and EMAL at ≥3% loading effectively inhibited microbial growth and extended butter cake shelf-life by delaying fungal growth and hardness [2].

Volatile Release & Selectivity
Head-to-head comparison
Antifungal > antibacterial
Larger volatile release from PBAT/PBS vs. ethyl maltol
Supports mold-spoilage packaging research; ethyl maltol favors bacterial inhibition
>2-fold shelf-life extension at ≥3% loading
Active packaging Volatile release Antimicrobial film Shelf-life extension

Optimal Application Scenarios for Maltol


Oral Iron Supplementation with Superior Bioavailability

Procure maltol (or pre-formed ferric maltol) for oral iron replacement products where gastrointestinal tolerability and absorption efficiency are critical. The direct rat-model evidence demonstrates significantly higher total body ⁵⁹Fe absorption from maltol–iron complexes vs. ferrous sulfate, gluconate, fumarate, and EDTA [1], while the neutral, membrane-permeable Fe(III) complex (log β₃ = 30) enables passive intestinal uptake [2]. Ferric maltol (Accrufer®) is FDA-approved for iron deficiency in patients ≥10 years, with Phase 3 data showing hemoglobin increase of 1.1 g/dL at Week 12 [3]. This scenario is supported by the iron bioavailability evidence in Section 3, Evidence Item 2, and the stability constant profile in Evidence Item 1.

Natural and Clean-Label Flavor Enhancement

Select maltol as the sole pyrone flavor enhancer for EU natural/clean-label products. Maltol occurs naturally at up to 30 ppm in foods and is classified as a 'natural flavouring substance' under EU Regulation 1334/2008 [4]. Ethyl maltol—despite being 4–6× more potent as a flavor—is synthetic and cannot be used in natural-labeled EU products [4]. Maltol provides caramel–butterscotch warmth with an odor threshold of ~20–40 ppb and is suitable at 0.2–1.0% dosage in perfume/fragrance and at typical ppm levels in food [4]. This scenario is supported by the natural origin and regulatory evidence in Section 3, Evidence Item 3.

Thermally Processed Functional Foods and Pharmaceuticals

For applications involving high-temperature processing (baking, extrusion, hot-fill, or sterilization), the maltol–Fe(III) complex's DSC exothermic peak at 293.9 °C—150 °C above the Zn complex—provides a substantial thermal processing safety margin [5]. This thermal stability, combined with the complex's inherent antibacterial activity (Micrococcus luteus > E. coli > B. subtilis > S. aureus), makes maltol–Fe uniquely suited for dual-purpose (nutritional iron fortification + preservation) baked goods and thermally processed formulations [5]. This scenario is supported by the DSC thermal stability evidence in Section 3, Evidence Item 4.

Antibiofilm Research and Antibiotic Potentiation

Procure maltol for antibiofilm research where iron-chelation-mediated potentiation of antibiotics is desired. Maltol's ~90% iron(III) binding capacity (comparable to EDTA) [6], combined with demonstrated >40% reduction in S. aureus biofilm metabolic activity alone, 60% prevention of P. aeruginosa biomass in combination with ciprofloxacin (vs. 36% for ciprofloxacin alone), and 2–3 log reductions in biofilm cell culturability with antibiotics [6], positions maltol as a natural-origin biofilm research tool and potential adjunctive agent. This scenario is supported by the antibiofilm evidence in Section 3, Evidence Item 5.

Antifungal Active Packaging for Mold-Sensitive Products

Choose maltol over ethyl maltol for biodegradable active packaging targeting fungal spoilage. In PBAT/PBS films, maltol exhibits larger volatile release and greater antifungal efficacy than ethyl maltol (which favors antibacterial activity) [7]. At ≥3% loading, maltol-containing films extended butter cake shelf-life >2-fold by delaying fungal growth [7]. This differential antifungal selectivity makes maltol the preferred volatile active agent for mold-prone bakery and confectionery packaging. This scenario is supported by the volatile release and antimicrobial selectivity evidence in Section 3, Evidence Item 6.

Application
Selection Property
Validation Focus
Oral iron supplementation models
Neutral, membrane-permeable Fe(III) complex
Intestinal absorption and bioavailability endpoints
Natural flavor research
EU natural flavouring substance (Reg. 1334/2008)
Regulatory compliance for clean-label formulations
Thermally processed functional foods
High thermal stability (DSC peak ~294 °C)
Ligand–metal integrity under high-temperature processing
Antibiofilm research
Iron-chelation-mediated antibiotic potentiation
Biofilm biomass, metabolic activity, and culturability endpoints
Antifungal active packaging
Higher volatile release and antifungal selectivity
Mold-spoilage delay and shelf-life extension models
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